4-Amino-3,5-diiodopyridine chemical properties
4-Amino-3,5-diiodopyridine chemical properties
This guide details the chemical properties, synthesis, and application workflows for 4-Amino-3,5-diiodopyridine , a critical halogenated heterocyclic building block in medicinal chemistry.
Executive Summary
4-Amino-3,5-diiodopyridine (CAS: 2492-99-1) is a highly functionalized pyridine scaffold characterized by two reactive carbon-iodine bonds flanking an electron-donating amino group.[1] In drug discovery, this compound serves as a "linchpin" intermediate. Its C3 and C5 iodine atoms are prime sites for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the rapid construction of 3,5-disubstituted pyridine libraries. These motifs are prevalent in kinase inhibitors, thyromimetics, and adenosine receptor ligands.
Physicochemical Profile
The introduction of two iodine atoms into the 4-aminopyridine core significantly alters its electronic and physical behavior compared to the parent heterocycle. The iodine atoms increase lipophilicity and reduce the basicity of the pyridine nitrogen via inductive withdrawal, though the 4-amino group provides a counteracting mesomeric donation.
Table 1: Core Chemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 3,5-diiodopyridin-4-amine | |
| CAS Number | 2492-99-1 | Primary identifier. |
| Molecular Formula | ||
| Molecular Weight | 345.91 g/mol | High mass due to iodine content. |
| Appearance | Off-white to tan solid | Darkens upon light exposure (iodine liberation). |
| Melting Point | ~150–170 °C (Decomposes) | High thermal stability; exact MP varies by crystal form/purity. |
| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water and non-polar solvents ( |
| pKa (Predicted) | ~6.0–7.0 | Less basic than 4-aminopyridine (pKa 9.1) due to -I effect of iodines. |
| Storage | 2–8 °C, Protect from Light | C-I bonds are photosensitive. |
Synthetic Methodology
The synthesis of 4-amino-3,5-diiodopyridine is a classic electrophilic aromatic substitution. The amino group at C4 strongly activates the 3 and 5 positions, directing the electrophilic iodine species to these sites.
Protocol: Direct Iodination of 4-Aminopyridine
Reaction Type: Electrophilic Aromatic Substitution (
Step-by-Step Workflow:
-
Dissolution: Dissolve 4-aminopyridine (1.0 equiv) in an acidic medium (typically acetic acid/water or dilute
). Acidic conditions protonate the ring nitrogen, preventing N-iodination, while the amino group remains activating enough for C-iodination. -
Iodination: Add Iodine (
, 2.2 equiv) and an oxidant such as Periodic Acid ( , 0.4 equiv) or Hydrogen Peroxide ( ). The oxidant regenerates electrophilic iodine species ( ) from iodide, driving the reaction to completion and improving atom economy. -
Heating: Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC or LC-MS (
). -
Quenching: Cool to room temperature and pour onto crushed ice. Neutralize with saturated
or to pH 8–9. -
Isolation: The product precipitates as a solid. Filter, wash with cold water, and dilute sodium thiosulfate (to remove residual iodine).
-
Purification: Recrystallize from ethanol/water if necessary.
Critical Mechanism Note: The amino group acts as an ortho, para-director. Since the para position is the ring nitrogen, the electrophiles attack the ortho positions (C3 and C5).
Figure 1: Synthetic pathway for the iodination of 4-aminopyridine.[1]
Reactivity & Applications in Drug Discovery
The 3,5-diiodo motif is the defining feature of this molecule, enabling it to serve as a bis-electrophile in transition-metal catalyzed cross-coupling.
Suzuki-Miyaura Cross-Coupling
This is the primary application. The weak C-I bond (bond energy ~50 kcal/mol) undergoes oxidative addition to Pd(0) much faster than C-Br or C-Cl bonds.
-
Selectivity: It is difficult to mono-couple selectively due to the symmetric electronic environment. Standard conditions usually yield the 3,5-diaryl product.
-
Conditions:
(5 mol%), Arylboronic acid (2.5 equiv), , DME/Water, 90 °C. -
Application: Synthesis of 3,5-diaryl-4-aminopyridines, which are isosteres of triaryl compounds used in inhibiting p38 MAP kinase.
Functional Group Manipulation[1][2]
-
Amino Group Protection: The exocyclic amine is nucleophilic but sterically crowded by the large iodine atoms. Acylation requires forcing conditions (e.g., acetic anhydride with DMAP catalyst).
-
Sandmeyer Reaction: The amino group can be converted to a diazonium salt and subsequently to a hydroxyl (pyridone), chloro, or hydrogen (deamination), allowing access to 3,5-diiodopyridine derivatives.
Structural Logic in Medicinal Chemistry
The iodine atoms provide:
-
Steric Bulk: They lock the conformation of adjacent aryl rings in coupled products (atropisomerism potential).
-
Halogen Bonding: The iodine atoms can act as halogen bond donors to carbonyl backbone interactions in protein active sites.
Figure 2: Reactivity profile and downstream applications of the scaffold.
Handling and Safety (SDS Summary)
While specific toxicological data for the diiodo derivative is sparse compared to the parent 4-aminopyridine (a known potassium channel blocker and neurotoxin), it should be handled with "High Potency" protocols.
-
Hazards: Potential neurotoxicity (convulsant), skin/eye irritant.[2]
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Stability: Light sensitive. Store in amber vials. Iodine may sublime over time; check for purple discoloration before use.
References
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Preparation of Halogenated Aminopyridines
- Source: US Patent 2521544A. "Iodinating amino pyrimidines and amino pyridines."
- Context: Describes the general iodination of aminopyridines using iodine and alkali iodides.
-
Link:
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Suzuki Coupling of Halopyridines
- Source:Chemical Science, 2016. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides."
- Context: Discusses reactivity trends of 3,5-dihalopyridines in Pd-c
-
Link:
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Medicinal Chemistry Applications
- Source:Journal of Medicinal Chemistry. "Design, synthesis and evaluation of amino-3,5-dicyanopyridines... as ligands of adenosine A1 receptors."
- Context: Illustrates the utility of 3,5-disubstituted-4-aminopyridine scaffolds in receptor binding.
-
Link:
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General Properties of 4-Aminopyridine Derivatives
- Source: PubChem Compound Summary for 4-Amino-3,5-dinitropyridine (Analogous structure).
- Context: Provides comparative physical property data for electron-deficient 4-aminopyridines.
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Link:
